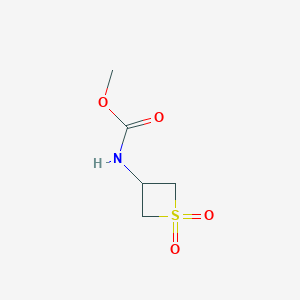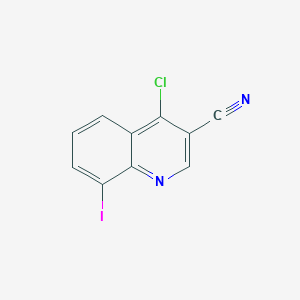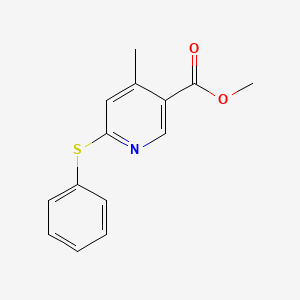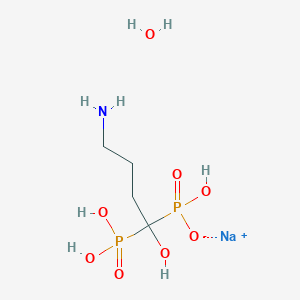![molecular formula C8H8N2O B13007282 (R)-3-Methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13007282.png)
(R)-3-Methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-Methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one is a nitrogen-containing heterocyclic compound
Vorbereitungsmethoden
The synthesis of ®-3-Methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a suitable pyrrole derivative with a pyridine derivative under cyclization conditions can yield the desired compound. Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
®-3-Methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
®-3-Methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly as a kinase inhibitor.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of ®-3-Methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
®-3-Methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring and exhibit diverse biological activities.
Pyrrolone and pyrrolidinone derivatives: These compounds are known for their versatile biological activities and are used in medicinal chemistry.
The uniqueness of ®-3-Methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one lies in its specific structure and the resulting biological activities, which make it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C8H8N2O |
|---|---|
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
(3R)-3-methyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C8H8N2O/c1-5-6-3-2-4-9-7(6)10-8(5)11/h2-5H,1H3,(H,9,10,11)/t5-/m1/s1 |
InChI-Schlüssel |
CBWBAYHNXLTJPQ-RXMQYKEDSA-N |
Isomerische SMILES |
C[C@@H]1C2=C(NC1=O)N=CC=C2 |
Kanonische SMILES |
CC1C2=C(NC1=O)N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B13007213.png)

![7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carbonitrile](/img/structure/B13007218.png)


![7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13007229.png)
![2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutan-1-ol](/img/structure/B13007242.png)




![tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate](/img/structure/B13007265.png)

